molecular formula C9H10N2O4S B2948845 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 864544-84-3

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B2948845
CAS No.: 864544-84-3
M. Wt: 242.25
InChI Key: QPDXCYDSSPCPEU-UHFFFAOYSA-N
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Description

7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a high-purity chemical compound designed for research applications, particularly in the field of enzyme inhibition and infectious disease studies. This benzoxazine sulfonamide derivative is structurally characterized by a benzoxazine core fused with a sulfonamide group, a classic pharmacophore known to inhibit carbonic anhydrase (CA) activity. Researchers value this compound for its potential to selectively target various human CA isoforms, which are ubiquitous metalloenzymes involved in critical physiological processes including pH and CO2 homeostasis, respiration, electrolyte secretion, and biosynthetic reactions . Abnormal levels or activities of these enzymes are associated with various disease states, making them valuable therapeutic targets for conditions such as glaucoma, edema, neurological disorders, epilepsy, and cancer . The primary research applications of this compound are as an inhibitor of carbonic anhydrases and as an antimicrobial agent. In CA research, closely related sulfonamide-based benzoxazine compounds have demonstrated potent inhibitory activity against physiologically relevant isoforms like hCA I, II, IX, and XII . The compound's mechanism of action involves coordinating the zinc ion within the enzyme's active site via its sulfonamide group, thereby disrupting the enzyme's ability to hydrate carbon dioxide to bicarbonate and protons . Furthermore, the structural class of benzoxazine sulfonamides is investigated for antimicrobial properties, as evidenced by patent literature detailing benzoxazine derivatives for treating bacterial infections . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is provided with comprehensive analytical data to ensure identity and purity. Researchers can utilize this compound for in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXCYDSSPCPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Heteroatoms Key Functional Groups Potential Application Reference
7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide Benzoxazine O, N Sulfonamide, Ketone Pharmaceutical
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) Benzoxathiine O, S Methoxy, Thiophene Not specified
Benzo[f]dithiazepin-3-ones Dithiazepine S, N Ketone, Sulfones Anticancer
Metsulfuron methyl ester Triazine N Sulfonamide, Ester, Triazine Herbicide
Table 2: Elemental Analysis of 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b)
Element Calculated (%) Found (%) Deviation
C 70.29 70.26 -0.03
H 4.72 4.79 +0.07

Biological Activity

7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N2O4SC_{10}H_{11}N_{2}O_{4}S with a molecular weight of approximately 245.27 g/mol. The compound features a benzoxazine ring structure that is critical for its biological activity.

PropertyValue
Molecular FormulaC10H11N2O4S
Molecular Weight245.27 g/mol
CAS Number142166-00-5
SolubilitySoluble in water

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Anticancer Properties

Benzoxazine derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for further research in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of benzoxazine derivatives:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted that a similar benzoxazine derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against selected pathogens .
  • Anticancer Research : A recent investigation found that the compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
  • Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in reduced joint swelling and inflammation markers, suggesting potential therapeutic use in chronic inflammatory conditions .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors involved in inflammatory responses.
  • Oxidative Stress Reduction : The antioxidant properties contribute to its protective effects against cellular damage.

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